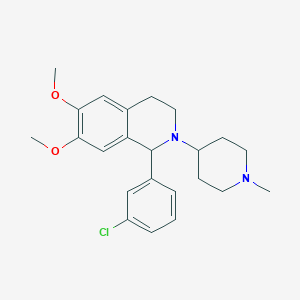![molecular formula C17H19N3O2 B3874419 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine](/img/structure/B3874419.png)
3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine
描述
3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine, also known as NPBPP, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the family of pyridine derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine involves its binding to the α4β2 subtype of nAChR. This binding leads to the activation of the receptor and subsequent release of neurotransmitters such as dopamine and serotonin. 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine has been found to enhance the release of dopamine in the mesolimbic system, which is associated with the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine has been found to have various biochemical and physiological effects. It has been found to enhance the release of dopamine in the mesolimbic system, which is associated with the rewarding effects of drugs of abuse. 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine has also been found to modulate the activity of the nAChR, which is involved in various physiological processes such as learning, memory, and attention.
实验室实验的优点和局限性
One of the advantages of using 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine in lab experiments is its high affinity for the α4β2 subtype of nAChR. This makes it a useful ligand for studying this receptor subtype. However, one of the limitations of using 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are various future directions for the use of 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine in scientific research. One area of interest is the development of 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine analogs with improved solubility and affinity for the α4β2 subtype of nAChR. Another area of interest is the use of 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine in studies related to drug addiction and the development of new treatments for addiction. Additionally, 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine may have potential applications in other areas such as neurodegenerative diseases and pain management.
Conclusion:
In conclusion, 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine is a chemical compound that has potential applications in scientific research. It has been found to have high affinity for the α4β2 subtype of nAChR and has been used in studies related to drug addiction and the development of new treatments for addiction. While 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine has certain advantages and limitations for lab experiments, there are various future directions for the use of this compound in scientific research.
科学研究应用
3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been used as a ligand for studying the nicotinic acetylcholine receptor (nAChR) and has been found to have high affinity for the α4β2 subtype of nAChR. 3-[1-(4-nitrobenzyl)-2-piperidinyl]pyridine has also been used in studies related to drug addiction, as it has been found to modulate the rewarding effects of nicotine.
属性
IUPAC Name |
3-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)16-8-6-14(7-9-16)13-19-11-2-1-5-17(19)15-4-3-10-18-12-15/h3-4,6-10,12,17H,1-2,5,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJQKLUNXZJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(cyclopropylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3874340.png)
![6-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3874355.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B3874356.png)
![2-ethoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B3874362.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]azocane](/img/structure/B3874369.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3874377.png)
![11-(2,5-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874384.png)
![11-(2-furylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874393.png)

![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(2-pyrimidinylthio)acetamide](/img/structure/B3874417.png)
![11-(2-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874418.png)


![2-[(5-bromo-2-furyl)methyl]-1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3874444.png)